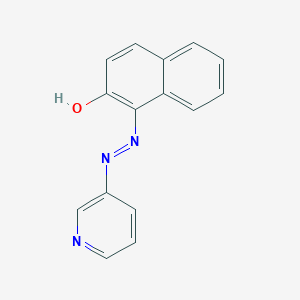
Tetramethylene sulfoxide
Übersicht
Beschreibung
It is a colorless liquid that is fully miscible with water and is commonly used as a solvent in various chemical reactions . This compound is known for its high polarity and ability to dissolve a wide range of substances, making it a valuable solvent in both laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylene sulfoxide can be synthesized through the oxidation of tetrahydrothiophene. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. For instance, one equivalent of hydrogen peroxide at room temperature can oxidize tetrahydrothiophene to this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the oxidation of tetrahydrothiophene using hydrogen peroxide. The reaction is carried out in the presence of a catalyst, such as a peroxy acid, to enhance the reaction rate and yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylene sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form tetramethylene sulfone.
Reduction: It can be reduced back to tetrahydrothiophene.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with this compound under basic conditions.
Major Products:
Oxidation: Tetramethylene sulfone.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted sulfoxides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tetramethylene sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in polymerase chain reaction (PCR) to enhance the amplification of GC-rich templates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Wirkmechanismus
Tetramethylene sulfoxide enhances PCR amplification by stabilizing the DNA template and reducing secondary structures that can inhibit the reaction. It acts as a potent enhancer of high-GC template amplification, often outperforming other sulfoxides and sulfones . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its effectiveness is attributed to its high polarity and ability to interact with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulfoxide (DMSO): Another widely used sulfoxide with similar solvent properties.
Sulfolane (tetramethylene sulfone): A related compound that is also used as a solvent in chemical reactions
Uniqueness: Tetramethylene sulfoxide is unique in its ability to enhance PCR amplification of GC-rich templates, making it a valuable tool in molecular biology. Its high polarity and miscibility with water and organic solvents also make it a versatile solvent in various applications .
Eigenschaften
IUPAC Name |
thiolane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOBTBCNRIIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061814 | |
| Record name | Thiophene, tetrahydro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetramethylene sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1600-44-8 | |
| Record name | Tetramethylene sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1600-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylene sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylene sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, tetrahydro-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, tetrahydro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiophene 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylene sulfoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL7PF5FLM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethylene sulfoxide?
A1: this compound has a molecular formula of C4H8OS and a molecular weight of 104.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize TMSO?
A2: Various spectroscopic techniques have been employed to characterize TMSO, including infrared (IR) spectroscopy [, , , , , ] and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and interactions with other molecules.
Q3: How does TMSO interact with liver alcohol dehydrogenase?
A3: TMSO acts as an uncompetitive inhibitor of liver alcohol dehydrogenase, as demonstrated in studies with purified horse and rat liver enzymes []. This means that TMSO binds to the enzyme-substrate complex, preventing the formation of products and ultimately inhibiting ethanol metabolism.
Q4: What is the significance of TMSO's uncompetitive inhibition of alcohol dehydrogenase?
A4: Uncompetitive inhibition by compounds like TMSO offers a potential advantage over competitive inhibitors. Unlike competitive inhibitors, whose effects can be overcome by higher substrate concentrations, uncompetitive inhibitors remain effective even at elevated ethanol levels []. This characteristic makes TMSO an intriguing candidate for further research into potential therapeutic applications related to alcohol metabolism.
Q5: Are there other biological targets of TMSO?
A5: While TMSO's interaction with liver alcohol dehydrogenase is well-documented, research suggests it can influence the stereochemistry of lanthanide(III) coordination compounds []. Furthermore, TMSO has shown potential as a PCR enhancer, facilitating the amplification of GC-rich DNA templates [].
Q6: How does TMSO impact the stereochemistry of lanthanide(III) coordination compounds?
A6: Studies have shown that TMSO can coordinate to lanthanide(III) ions through its oxygen atom, influencing the overall geometry and coordination number of the resulting complexes []. This highlights TMSO's ability to interact with metal centers, a property relevant to its coordination chemistry and potential applications in material science.
Q7: What makes TMSO a promising PCR enhancer?
A7: TMSO has demonstrated its ability to enhance PCR amplification, especially for GC-rich templates, often surpassing the efficacy of commonly used enhancers like dimethyl sulfoxide (DMSO) []. This property stems from TMSO's ability to disrupt the stable secondary structures formed by GC-rich sequences, facilitating primer binding and DNA polymerase activity.
Q8: What is the impact of TMSO on the temperature of maximum density of water?
A8: Research indicates that while diethyl sulfoxide stabilizes the structure of water in dilute solutions, TMSO, along with dimethyl sulfoxide and tetramethylene sulfone, disrupts water's structure across all studied concentrations []. This disruption affects water's hydrogen bonding network and can influence the solubility and behavior of other solutes in solution.
Q9: Can TMSO dissolve poly(vinylidene chloride)?
A9: TMSO exhibits exceptional solvating power for poly(vinylidene chloride) (PVDC) at significantly lower temperatures compared to common solvents []. This ability stems from TMSO's capacity to act as a Lewis acid, forming strong polar interactions with the acidic PVDC polymer. This property makes TMSO a valuable solvent for PVDC processing and applications.
Q10: How does TMSO contribute to the development of high-damping rubbers?
A10: TMSO plays a crucial role in the development of high-damping rubbers through its ability to facilitate the cis-trans isomerization of natural rubber []. This structural modification leads to enhanced hysteresis loss and lower compression set in the resulting rubber, making it suitable for applications like seismic bearings where energy dissipation is critical.
Q11: What is the role of TMSO in palladium-catalyzed cross-coupling reactions?
A11: TMSO serves as a solvent in palladium-catalyzed decarboxylative cross-coupling reactions, enabling the formation of carbon-sulfur and carbon-selenium bonds []. Its unique properties contribute to the efficiency and selectivity of these reactions, paving the way for the synthesis of diverse and valuable organic compounds.
Q12: How is computational chemistry used to study TMSO?
A12: Computational methods like SINDO1 have been employed to investigate the photochemical decomposition mechanism of TMSO []. These simulations help elucidate the reaction pathways and intermediates involved in TMSO's photochemistry, providing valuable insights into its behavior under UV irradiation.
Q13: What information can be obtained from computational studies on TMSO?
A13: Computational studies on TMSO offer insights into its electronic structure, bonding characteristics, and potential energy surfaces [, ]. This information aids in understanding its reactivity, stability, and interactions with other molecules, guiding further experimental investigations and potential applications.
Q14: How does the ring size of cyclic sulfoxides affect their mass spectral fragmentation?
A14: Studies on cyclic sulfoxides, including TMSO, reveal a correlation between the ring size and the rate of OH- elimination from their molecular ions during mass spectrometry []. This relationship highlights the impact of structural features on the fragmentation pathways and provides valuable information for the identification and analysis of these compounds.
Q15: How does the presence of triphenyl borate affect the reduction of TMSO with borane?
A15: The addition of a catalytic amount of triphenyl borate significantly accelerates the rate of TMSO reduction by borane in tetrahydrofuran []. This finding showcases the potential for using additives to modulate the reactivity and reaction kinetics of TMSO, enabling more efficient and controlled transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)




